![molecular formula C19H21N5O3S B2874350 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 905761-60-6](/img/structure/B2874350.png)

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

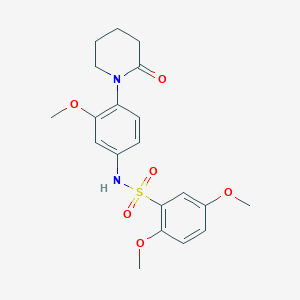

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a chemical compound with the linear formula C19H21N5O4S . It has a molecular weight of 415.474 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

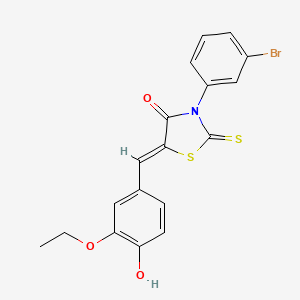

Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula C19H21N5O4S . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a sulfanyl group, which is then attached to an acetamide group. The acetamide group is substituted with a 2-methylphenyl group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on synthesized pyrimidine-triazole derivatives has demonstrated significant antimicrobial activity against selected bacterial and fungal strains. Such compounds, developed through multistep synthesis processes, highlight the potential of triazole-containing molecules in developing new antimicrobial agents. Their structures, confirmed by various spectroscopic techniques, pave the way for exploring similar compounds for antimicrobial applications (Majithiya & Bheshdadia, 2022).

Antiviral and Virucidal Activity

The synthesis and evaluation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown potential antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. This suggests that triazole derivatives, through their structural modifications, could offer a promising route for developing novel antiviral agents. The study's findings indicate that some derivatives could significantly reduce viral replication, emphasizing the importance of structural exploration in antiviral drug development (Wujec et al., 2011).

Anti-exudative Activity

Research into pyrolin derivatives of 2-{[4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl]-N-acetamides has unveiled anti-exudative properties. The synthesis of these derivatives and their subsequent evaluation for anti-exudative activity highlight the potential therapeutic applications of triazole-containing compounds in treating inflammation and related conditions. This research opens up new avenues for the development of anti-inflammatory drugs based on the triazole scaffold (Chalenko et al., 2019).

Enzyme Inhibition

The development of modafinil analogues incorporating the sulfinylacetamide group has provided insights into selective enzyme inhibition, particularly targeting monoamine transporters. These studies elucidate the structural elements necessary for selectivity and potency, suggesting that compounds with the sulfinylacetamide moiety could be tailored for specific therapeutic targets involving enzyme inhibition. This research not only contributes to our understanding of modafinil's mechanism of action but also illustrates the broader potential of sulfinylacetamide derivatives in neuropsychopharmacology (Okunola-Bakare et al., 2014).

Propiedades

IUPAC Name |

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)21-17(25)11-28-19-23-22-18(24(19)20)13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQBRHFUIICGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)

![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)